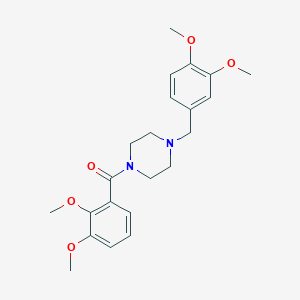![molecular formula C12H11N3O4S2 B247001 N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide, also known as FTS, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FTS belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the JAK/STAT, NF-κB, and PI3K/Akt pathways. N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has also been found to inhibit the activity of enzymes such as matrix metalloproteinases and topoisomerases.
Biochemical and Physiological Effects
N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been shown to have various biochemical and physiological effects. N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has also been shown to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide in lab experiments is its ability to inhibit the growth of cancer cells without affecting normal cells. N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has also been found to have low toxicity and good bioavailability. However, one of the limitations of using N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide in lab experiments is its poor solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the research on N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide. One direction is to investigate the potential of N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide as a therapeutic agent for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore the use of N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide in combination with other drugs to enhance its therapeutic effects. Furthermore, the development of new formulations of N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide with improved solubility and bioavailability could also be a future direction for research.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide involves the reaction of 2-furylmethylamine with 2-aminothiophenol and 2-cyanoacetamide in the presence of a catalyst. This reaction results in the formation of N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide as a yellow crystalline solid with a molecular weight of 369.42 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide has been found to modulate the immune system by suppressing the activity of T-cells and reducing the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide |
|---|---|
Molekularformel |
C12H11N3O4S2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide |
InChI |
InChI=1S/C12H11N3O4S2/c1-8-10(11(16)15-4-6-20-12(15)14-8)21(17,18)13-7-9-3-2-5-19-9/h2-6,13H,7H2,1H3 |
InChI-Schlüssel |
WCIYGYUIIFJBLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)NCC3=CC=CO3 |
Kanonische SMILES |
CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)

![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)

![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)





![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)
